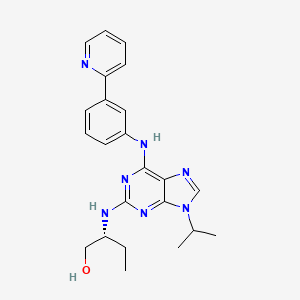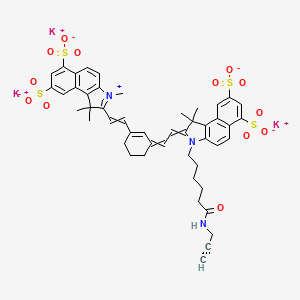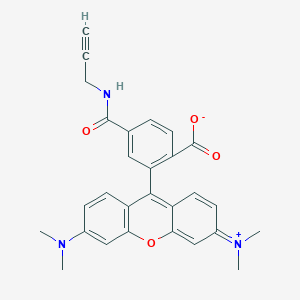
T3-CLK-N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
T3-CLK-N is a Negative control for T3-CLK (GLXC-21203).
科学的研究の応用
Paradigm Shift in Thyroid Hormone Research
Gauthier and Flamant (2014) discuss the paradigm shift in thyroid hormone research, highlighting that thyroid hormone (T3) exerts its activity on gene expression by binding to nuclear receptors. The discovery of THRA and THRB genes encoding the thyroid hormone receptor (TR) established the nuclear pathway for T3 action, a significant advancement from the previously held belief that hormones signal only at the cell surface. They also explore the possibility of nongenomic pathways for T3 action, a topic of ongoing debate due to its implications for understanding the broad spectrum of physiological functions of T3 (Gauthier & Flamant, 2014).
T3 Nuclear Receptor and Growth Hormone Gene Transcription
A study by Kumara-Siri, Shapiro, and Surks (1986) focuses on the subnuclear distribution of the 3,5,3'-triiodo-L-thyronine (T3) receptor in relation to the nuclear matrix. Their research in cultured growth hormone-producing rat pituitary tumor cells (GC cells) provides insights into the localization of nuclear T3 receptors and their potential influence on the expression of thyroid hormone action (Kumara-Siri, Shapiro, & Surks, 1986).
T3/TR in Tumor Progression and Hepatoma Cell Migration
Chi et al. (2013) explore the role of Triiodothyronine (T3) and the thyroid hormone receptor (TR) in tumor progression, particularly in hepatocellular carcinoma (HCC). They found that T3/TR induces Dickkopf (DKK) 4, which antagonizes the Wnt signaling pathway, thereby suppressing tumor cell progression. This study provides new insights into the molecular mechanism underlying thyroid hormone activity in HCC (Chi et al., 2013).
T3 and Trans-Activation of the Growth Hormone Gene
Glass et al. (1987) demonstrated that 3,5,3-triiodothyronine (T3) stimulates growth hormone gene transcription in rat pituitary tumor cells. This process is mediated by the binding of nuclear T3 receptors to regulatory elements, providing insight into the mechanism of thyroid hormone-activated gene transcription (Glass et al., 1987).
Ontogenesis of the Nuclear T3 Receptor in the Rat Testis
Jannini et al. (1990) studied the development of the nuclear T3 receptor in rat testis, revealing that high affinity, low capacity T3-binding sites are localized in Sertoli cells. This study suggests a role of thyroid hormones in the regulation of growth and maturation of the somatic cells of the seminiferous epithelium (Jannini et al., 1990).
T3/T-Cell Receptor Complex in Human Thymus-Derived Lymphocytes
Borst et al. (1984) investigated the T3/T-cell receptor complex on human thymus-derived lymphocytes, providing critical insights into the structure and function of this complex. Their findings contribute to understanding the interaction between the immune system and thyroid hormone signaling (Borst et al., 1984).
Detection of 3,5-Diiodothyronine in Human Serum
Lehmphul et al. (2014) developed a chemiluminescence immunoassay for detecting 3,5-diiodo-L-thyronine (3,5-T2) in human serum, a potential metabolite of 3,3',5-triiodothyronine (T3). This study is significant for understanding the metabolic actions of thyroid hormones and their impact on human health (Lehmphul et al., 2014).
特性
分子式 |
C37H47N5O2 |
|---|---|
分子量 |
593.816 |
IUPAC名 |
N-(6-(3,5-Di-tert-butylphenyl)imidazo[1,2-a]pyridin-2-yl)-4-(2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl)benzamide |
InChI |
InChI=1S/C37H47N5O2/c1-35(2,3)29-20-27(21-30(22-29)36(4,5)6)26-12-15-32-38-31(24-42(32)23-26)39-33(43)25-10-13-28(14-11-25)37(7,8)34(44)41-18-16-40(9)17-19-41/h10-15,20-24H,16-19H2,1-9H3,(H,39,43) |
InChIキー |
BNTGVINQADRYBE-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CN2C=C(C3=CC(C(C)(C)C)=CC(C(C)(C)C)=C3)C=CC2=N1)C4=CC=C(C(C)(C)C(N5CCN(C)CC5)=O)C=C4 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
T3-CLK-N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[3-(3-Carboxy-1-hydroxy-3-oxoprop-1-enyl)-1-[(4-fluorophenyl)methyl]-4-oxoquinolin-6-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193661.png)
![4-[1-[(4-Fluorophenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinolin-3-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193662.png)


